molecular formula C11H16N2O2 B2437836 N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 2224202-94-0

N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide

Cat. No. B2437836
CAS RN: 2224202-94-0
M. Wt: 208.261
InChI Key: UVBVBUZTBHSKQA-UHFFFAOYSA-N
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Description

N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first developed by Cylene Pharmaceuticals and is currently being studied for its potential use in cancer treatment.

Mechanism of Action

CX-5461 works by targeting the ribosomal DNA (rDNA) transcription machinery in cancer cells. It selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. This leads to the disruption of ribosome biogenesis and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
CX-5461 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been found to induce DNA damage and activate the p53 pathway, which leads to cell cycle arrest and apoptosis. It also inhibits the expression of genes involved in DNA repair and cell survival, leading to increased sensitivity to DNA-damaging agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of CX-5461 is its potent anti-cancer activity against a wide range of cancer types. It has also been found to have a favorable toxicity profile in preclinical studies. However, one of the limitations of using CX-5461 in lab experiments is its high cost and limited availability.

Future Directions

There are several potential future directions for the research and development of CX-5461. One area of focus is the development of combination therapies that can enhance the anti-cancer activity of CX-5461. Another area of interest is the identification of biomarkers that can predict response to CX-5461 treatment. Additionally, there is ongoing research into the use of CX-5461 in combination with other RNA polymerase inhibitors for the treatment of cancer.

Synthesis Methods

The synthesis of CX-5461 involves a series of chemical reactions starting from commercially available starting materials. The process involves the use of various reagents and solvents, including but not limited to ethyl acetoacetate, methylcyclopropane carboxylate, and lithium aluminum hydride. The final product is obtained through purification using chromatography techniques.

Scientific Research Applications

CX-5461 has been extensively studied for its potential use in cancer treatment. It has been found to selectively inhibit RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. Studies have shown that CX-5461 has potent anti-cancer activity against a wide range of cancer types, including breast, ovarian, and pancreatic cancers.

properties

IUPAC Name

N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-10(14)12-8-5-11(15)13(6-8)9-4-7(9)2/h3,7-9H,1,4-6H2,2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBVBUZTBHSKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N2CC(CC2=O)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide

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